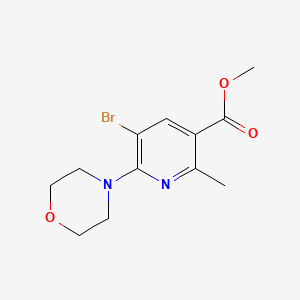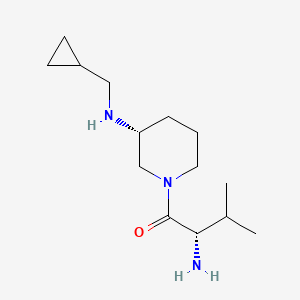![molecular formula C12H7Cl2NOS B11787987 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine CAS No. 1418130-87-6](/img/structure/B11787987.png)
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine is a heterocyclic compound that features a unique fusion of benzene, thiophene, and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a chlorinated benzene compound, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine
- 8-Methylbenzo[B]thieno[3,2-F][1,4]oxazepine
- 2,4-Dichlorobenzo[B]thieno[3,2-F][1,4]oxazepine
Uniqueness
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine is unique due to the presence of both chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
CAS No. |
1418130-87-6 |
|---|---|
Molecular Formula |
C12H7Cl2NOS |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2,4-dichloro-8-methylthieno[2,3-b][1,5]benzoxazepine |
InChI |
InChI=1S/C12H7Cl2NOS/c1-6-2-3-8-9(4-6)16-12-7(11(14)15-8)5-10(13)17-12/h2-5H,1H3 |
InChI Key |
PFBUFYHWZLKVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=C(O2)SC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)


![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)

![8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B11787956.png)
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)




